4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid
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Overview
Description
4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with a crotonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and malonic acid.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine, forming the corresponding α,β-unsaturated carboxylic acid.
Decarboxylation: The intermediate product is then subjected to decarboxylation under heat to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated derivatives.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized products.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The α,β-unsaturated carbonyl group can participate in Michael addition reactions, which are important in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-methoxyphenyl)but-3-en-2-one
- 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid
- 3-Chloro-4-methoxyphenylacetic acid
Uniqueness
4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the α,β-unsaturated carbonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-4-(3-chloro-4-methoxyphenyl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2-6H,1H3,(H,14,15)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHUQOGPPIUHKG-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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